
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
Crystal Structure and Electronic Structure
- Crystal and Electronic Structure Analysis : A study by Aydın et al. (2017) investigated the crystal and electronic structure of a compound closely related to "2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride". They found that the benzoxazole ring systems in this compound are almost planar and exhibit interesting intermolecular interactions, including hydrogen bonds and π-π stacking interactions (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Structural Analysis and Coordination Compounds
- Structural Analysis and Coordination : Téllez et al. (2013) synthesized a novel compound involving the benzoxazole moiety. Their research provides insights into the crystal structures of this compound in different media and discusses its coordination compounds (Téllez, Ramírez-Trejo, Vieto-Peña, Suárez-Moreno, Colorado-Peralta, Flores‐Parra, Contreras, & Barba-Behrens, 2013).
Antimicrobial and Antifungal Activities
- Synthesis and Biological Activities : Pejchal et al. (2015) synthesized a series of novel compounds related to the benzoxazole structure. These compounds demonstrated antibacterial and antifungal activity, comparable or slightly better than some medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).
Electrochemistry and Chemiluminescence
- Electrochemistry and Chemiluminescence : A study by Zhao et al. (2015) focused on the electrochemical and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives. They found that these compounds, including those with chloro substituents, display significant luminescence properties, offering insights into their potential photonics and electronics applications (Zhao, Zhang, Xu, Qi, Chen, & Zhang, 2015).
Synthesis and Characterization of Novel Compounds
- Novel Compound Synthesis : Research by NiranjanM and ChaluvarajuK (2018) involved synthesizing novel thiofibrates containing the benzoxazole moiety, highlighting the process of creating these compounds and confirming their structures through spectral characterization studies (NiranjanM & ChaluvarajuK, 2018).
Mechanism of Action
Target of Action
It is suggested that the compound has potential as antibacterial and antifungal agents , indicating that its targets could be specific proteins or enzymes in these microorganisms.
Mode of Action
Given its potential antibacterial and antifungal properties , it may interact with its targets to inhibit their function, leading to the death of the microorganisms.
Biochemical Pathways
Considering its potential antibacterial and antifungal properties , it may interfere with essential biochemical pathways in these microorganisms, such as cell wall synthesis or DNA replication.
Result of Action
Given its potential antibacterial and antifungal properties , it may lead to the death of these microorganisms, thereby preventing or treating infections.
Biochemical Analysis
Biochemical Properties
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to alter the expression of certain genes, which can lead to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its activity can be influenced by its localization, affecting its overall biochemical effects .
properties
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUVEQJYSXLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



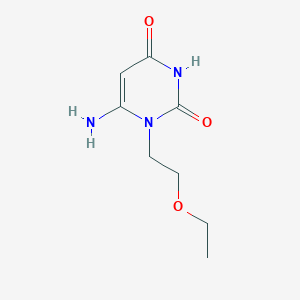
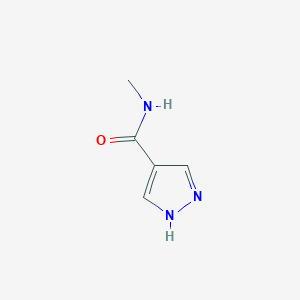
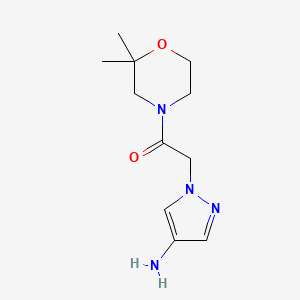
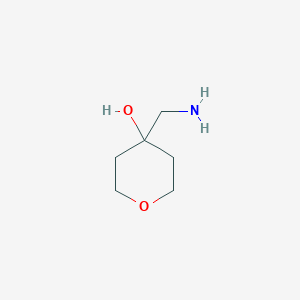

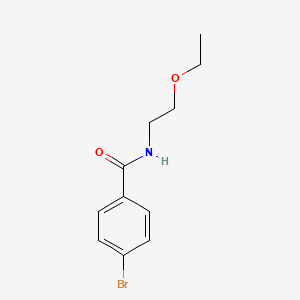
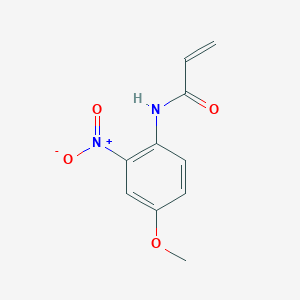
![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
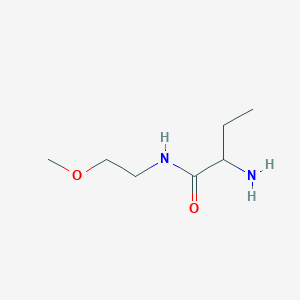
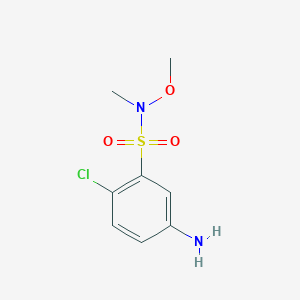
![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)

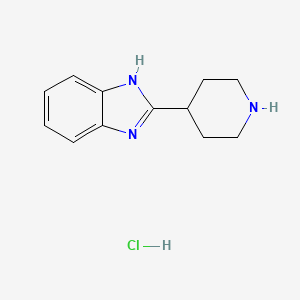
![1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1371164.png)